molecular formula C19H16N4OS B2545231 12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1903848-34-9

12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2545231
CAS No.: 1903848-34-9
M. Wt: 348.42
InChI Key: XJASMRNDZSYLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene is a complex heterocyclic compound featuring a rigid tricyclic core fused with a 2-phenylthiazole moiety. The 2-phenylthiazole-4-carbonyl substituent introduces aromaticity and electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity.

Synthetic routes for such compounds often involve coupling reactions between pre-formed heterocyclic precursors. For instance, 2-phenyl-1,3-thiazole-4-carbonyl chloride (CAS RN 36094-04-9, mp 100°C ) could react with an amine group on the triazatricyclo core under basic conditions, as seen in analogous procedures using LiHMDS in THF . Structural confirmation typically relies on X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(16-10-25-18(22-16)12-4-2-1-3-5-12)23-13-6-7-17(23)14-9-20-11-21-15(14)8-13/h1-5,9-11,13,17H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASMRNDZSYLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the triazatricyclo framework. Key reagents often include phenyl isothiocyanate and various amines, which undergo cyclization reactions under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Molecular Weight: The 2-phenylthiazole substituent increases molecular weight (~330 Da) compared to furan (255 Da) or tert-butyl (162 Da) analogs. This may impact pharmacokinetic properties in biological systems .

Electronic and Solubility Profiles :

  • The phenylthiazole group is electron-withdrawing, which could enhance stability but reduce solubility in polar solvents. In contrast, furan analogs (C₁₄H₁₃N₃O₂) may exhibit better aqueous solubility due to oxygen’s polarity .
  • tert-Butyl substituents improve lipophilicity, making the compound more suitable for membrane penetration in drug design .

Synthetic Accessibility :

  • The tert-butyl derivative is synthesized via direct alkylation, while acyl chloride coupling (e.g., 2-phenylthiazole-4-carbonyl chloride ) is required for carbonyl-containing analogs. Reaction conditions (e.g., −78°C for LiHMDS-mediated couplings ) are critical for yield optimization.

Structural Rigidity and Applications :

  • The triazatricyclo core’s rigidity is preserved across derivatives, enabling precise spatial arrangement of functional groups. This property is advantageous in catalysis or as a scaffold for bioactive molecules .
  • Thiophene derivatives (e.g., C₁₇H₁₉N₃OS) may find use in optoelectronic materials due to extended π-conjugation .

Q & A

Q. Table 1: Crystallographic Parameters

ParameterValue ()Value ()
R factor0.0350.041
Mean C–C bond (Å)0.0040.005
Space groupP1P21/c

How can synthesis be optimized for higher yield?

Advanced
Optimization strategies include:

  • Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., CuSO₄) to accelerate condensation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature Control : Gradual heating (40–80°C) reduces side reactions in multi-step syntheses .

Q. Table 2: Reaction Condition Comparison

ConditionStandard ()Optimized ()
SolventEthanolDichloromethane
CatalystAcetic acidSbCl₅
Yield60–70%75–85%

How to resolve discrepancies in spectroscopic vs. crystallographic data?

Advanced
Contradictions between NMR/IR and SCXRD data often arise from dynamic effects (e.g., tautomerism). Solutions include:

  • Low-Temperature NMR : Suppresses conformational exchange to match crystallographic observations .
  • DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond angles/energies to identify dominant conformers .

What computational methods predict its reactivity?

Advanced
Density Functional Theory (DFT) models electronic properties:

  • Frontier Molecular Orbitals : Predict nucleophilic/electrophilic sites (e.g., HOMO localized on thiazole, LUMO on triazine).
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to explain regioselectivity in reactions .

Example Calculation ():

  • HOMO-LUMO Gap : 4.2 eV (indicative of moderate reactivity).

How does phenyl substitution affect bioactivity?

Advanced
Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance bioactivity by:

  • Increasing lipophilicity (logP > 3.5), improving membrane permeability.
  • Stabilizing hydrogen bonds with target enzymes (e.g., kinase inhibitors) .

Q. Table 3: Substituent Effects

SubstituentlogPIC50 (μM)
-H2.815.2
-Cl3.78.4
-OCH₃2.522.1

What methodologies assess environmental impact?

Advanced
Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:

  • Persistence : Hydrolysis half-life (t₁/₂) in aqueous media (pH 7, 25°C).
  • Bioaccumulation : BCF (Bioconcentration Factor) in model organisms (e.g., Daphnia magna) .

Key Metrics:

  • t₁/₂ : 120 days (moderate persistence).
  • BCF : 350 L/kg (high bioaccumulation potential).

How do packing interactions influence solid-state structure?

Advanced
SCXRD reveals π-π stacking (3.5–4.0 Å) and C–H···N hydrogen bonds (2.8 Å) that stabilize the crystal lattice. These interactions guide polymorph design for enhanced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.